molecular formula C18H20N4O B5813986 N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide

Cat. No.: B5813986
M. Wt: 308.4 g/mol
InChI Key: HKPDYQSNDOCOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide: is a synthetic organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications, particularly in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzotriazole ring fused with an ethylphenyl group and a butanamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-(4-ethylphenyl)benzotriazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-3-5-18(23)19-14-8-11-16-17(12-14)21-22(20-16)15-9-6-13(4-2)7-10-15/h6-12H,3-5H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPDYQSNDOCOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid, resulting in the formation of benzotriazole.

    Introduction of Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzotriazole reacts with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of Butanamide Moiety: The final step involves the acylation of the benzotriazole derivative with butanoyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the benzotriazole ring, potentially converting it to a dihydrobenzotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butanamide moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydrobenzotriazole derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry: N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide is used as a stabilizer in polymer chemistry to prevent degradation caused by UV radiation. It is also employed as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used as an additive in coatings and adhesives to enhance their durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit enzyme activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]butanamide
  • N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide
  • N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]butanamide

Comparison: N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide is unique due to the presence of the ethyl group, which can influence its lipophilicity and interaction with biological membranes. Compared to its methyl, chloro, and bromo analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.